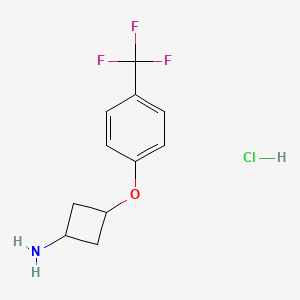

trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride

Description

trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride is a cyclobutane-based amine derivative featuring a 4-(trifluoromethyl)phenoxy substituent at the trans-3 position of the cyclobutane ring. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)7-1-3-9(4-2-7)16-10-5-8(15)6-10;/h1-4,8,10H,5-6,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBFCSSQODQQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC2=CC=C(C=C2)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutane ring and subsequent functionalization with the trifluoromethyl and amine groups. One common synthetic route includes the following steps:

Cyclobutane Formation: : The cyclobutane ring can be synthesized through a Diels-Alder reaction, where a conjugated diene reacts with a dienophile under controlled conditions.

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, often requiring a catalyst to facilitate the reaction.

Phenoxy Group Addition: : The phenoxy group can be added through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.

Amination: : The amine group is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Hydrochloride Formation: : Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of This compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to convert functional groups, such as converting the amine group to an amide.

Substitution: : Nucleophilic substitution reactions can occur, particularly at the phenoxy group.

Addition: : Electrophilic addition reactions can take place, especially at the double bonds in the cyclobutane ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be employed.

Addition: : Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can be used.

Major Products Formed

Oxidation: : Formation of oxo derivatives, such as ketones or aldehydes.

Reduction: : Formation of amides or alcohols.

Substitution: : Formation of substituted phenols or ethers.

Addition: : Formation of halogenated or hydrochlorinated derivatives.

Scientific Research Applications

trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride: has several scientific research applications:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding assays.

Medicine: : It has potential therapeutic applications, such as in the treatment of diseases where its unique structure and reactivity can be leveraged.

Industry: : The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can interact with various biological targets, such as enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Fluoxetine Hydrochloride and Enantiomers

Key Structural Features :

- Fluoxetine hydrochloride (C₁₇H₁₈F₃NO·HCl) is a propylamine derivative with a 4-(trifluoromethyl)phenoxy group and a phenyl substituent .

- The R-enantiomer (C₁₇H₁₉ClF₃NO, MW 345.79) is pharmacologically active as a selective serotonin reuptake inhibitor (SSRI) .

Comparison :

Functional Implications :

trans-3-(3-Bromo-4-fluorophenyl)cyclobutanamine Hydrochloride

Key Structural Features :

Comparison :

Functional Implications :

2-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride

Key Structural Features :

- Propane backbone with a 4-CF₃ phenoxy group (C₁₀H₁₃ClF₃NO, MW 255.66) .

Comparison :

| Parameter | Target Compound | Propane-Based Analog |

|---|---|---|

| Backbone Structure | Cyclobutane (rigid) | Propane (flexible) |

| Molecular Weight | ~261.67 | 255.66 |

| Conformational Freedom | Restricted | High |

Functional Implications :

Piperidine Derivatives with Phenoxy Substituents

Key Structural Features :

- Piperidine-based compounds with methylenedioxy or fluorophenyl groups (e.g., trans-4-phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine HCl) .

Comparison :

Functional Implications :

- Piperidine derivatives’ larger ring size and fused aromatic systems may enable interactions with broader targets (e.g., GPCRs) but increase synthetic complexity.

- The target compound’s simplicity could streamline manufacturing and reduce off-target effects.

Biological Activity

Trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and cyclobutane moieties suggests enhanced metabolic stability and specific interactions with biological targets. This article reviews the biological activity of this compound, highlighting key findings from recent studies, its pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is CHClFNO, with a molecular weight of approximately 267.68 g/mol. The trifluoromethyl group is known to enhance lipophilicity, which may improve the compound's bioavailability and efficacy in biological systems.

Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can lead to alterations in cell proliferation and survival, making it a candidate for cancer therapy. The precise mechanisms are still under investigation, but initial findings suggest significant potential for therapeutic use against diseases characterized by dysregulated signaling pathways.

Biological Activity

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits specific kinases related to cancer signaling pathways. | |

| Antimicrobial Properties | Exhibits antimicrobial activity against various pathogens. | |

| Neuroprotective Effects | Potential application in treating neurological disorders due to its interaction profile. |

Case Studies

- Cancer Therapy : In a study focused on the antitumor effects of this compound, researchers observed significant inhibition of tumor growth in xenograft models. The compound was found to downregulate pathways associated with cell survival, leading to increased apoptosis in cancer cells.

- Neurological Applications : Another investigation explored the compound's neuroprotective effects in models of neurodegeneration. Results indicated that it could mitigate oxidative stress and inflammation, suggesting potential use in treating conditions like Alzheimer's disease.

Pharmacological Profiling

Further pharmacological profiling has been conducted to elucidate the full interaction profile of this compound with various biological targets:

- Binding Affinity : Initial binding assays indicate that this compound interacts favorably with several receptor types, including those involved in pain modulation and inflammation.

- Toxicity Studies : Toxicological evaluations have shown a favorable safety profile at therapeutic doses, although further studies are needed to assess long-term effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for trans-3-(4-(Trifluoromethyl)phenoxy)cyclobutanamine hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between cyclobutanamine derivatives and trifluoromethylphenol intermediates. Stereochemical control is achieved via chiral catalysts or resolution techniques (e.g., chiral HPLC). LCMS (e.g., m/z 867.0 [M+H]+) and HPLC retention times (e.g., 1.37 minutes under SMD-TFA05 conditions) are critical for verifying purity and stereochemistry . Comparative analysis with structurally similar compounds (e.g., Fluoxetine derivatives) can validate synthetic pathways .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of LCMS for molecular weight confirmation, HPLC for purity assessment, and NMR (¹H/¹³C, 19F) for structural elucidation. For example, LCMS m/z values and retention times (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) provide rapid identification . Fluorine-specific NMR is essential for confirming the trifluoromethyl group’s integrity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability. Computational modeling (e.g., logP calculations) and experimental assays (e.g., solubility in DMSO/water mixtures) are used to assess these properties. Comparative studies with non-fluorinated analogs (e.g., phenoxycyclobutanamine derivatives) highlight the group’s impact on bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions in LCMS or NMR data often arise from residual solvents, stereochemical impurities, or byproducts. Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) to identify minor impurities. For example, discrepancies in m/z values (e.g., 853.0 vs. 867.0 [M+H]+) may indicate incomplete substitution or side reactions, requiring optimization of reaction stoichiometry .

Q. What strategies are effective for optimizing yield in large-scale synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Continuous flow chemistry can improve reproducibility. Monitor intermediates via in-line IR spectroscopy. For stereochemical control, chiral stationary phases in preparative HPLC or enzymatic resolution methods are recommended .

Q. How does the cyclobutanamine scaffold compare to piperidine or pyrrolidine analogs in target binding studies?

- Methodological Answer : Conduct molecular docking and binding affinity assays (e.g., SPR, ITC) to compare the rigid cyclobutane ring’s conformational constraints with flexible piperidine analogs. Structural analogs like trans-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride (from patents) provide benchmarks for structure-activity relationship (SAR) analysis .

Q. What are the challenges in assessing metabolic stability, and how can they be addressed?

- Methodological Answer : Use hepatocyte microsomal assays (e.g., human/rat liver microsomes) to identify metabolic hotspots. The trifluoromethyl group reduces oxidative degradation, but the cyclobutanamine ring may undergo ring-opening under acidic conditions. Stability studies in simulated gastric fluid (pH 1.2–3.0) combined with LC-MS/MS metabolite profiling are critical .

Data Contradiction Analysis

- Example : Conflicting HPLC retention times for similar compounds (e.g., 1.31 vs. 1.37 minutes) may stem from column aging or mobile phase inconsistencies. Standardize protocols using reference compounds (e.g., Fluoxetine HCl, [M+H]+ 345.79) and cross-validate with orthogonal methods like CE (capillary electrophoresis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.